3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethylbenzenesulfonyl chloride from 3,4-dimethylbenzyl chloride through chloromethylation and subsequent oxidation.
Formation of Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of the chromenone core with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3,4-dimethylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-(3,4-dimethylbenzenesulfanyl)-8-methoxy-2H-chromen-2-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can form covalent bonds with the active sites of enzymes, leading to inhibition.
Signal Transduction Pathways: The compound can modulate various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one: Lacks the methoxy group, which may affect its biological activity.
8-methoxy-2H-chromen-2-one: Lacks the sulfonyl group, resulting in different chemical properties and applications.
Uniqueness
3-(3,4-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11-7-8-14(9-12(11)2)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBPTWKVHAJNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.